molecular formula C26H32O13 B12432251 methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B12432251
M. Wt: 552.5 g/mol
InChI Key: YRARGBWFOYODHQ-RICVBTGPSA-N
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Description

Methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a phenylprop-2-enoyl group, and a cyclopenta[c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate involves multiple steps, including the formation of the cyclopenta[c]pyran ring system, the introduction of hydroxyl groups, and the attachment of the phenylprop-2-enoyl and oxan-2-yl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phenylprop-2-enoyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the phenylprop-2-enoyl group can yield the corresponding alkane.

Scientific Research Applications

Methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenylprop-2-enoyl group play a crucial role in its biological activity by interacting with enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate can be compared with other similar compounds such as:
    • Methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate analogs with different substituents on the phenylprop-2-enoyl group.
    • Compounds with similar cyclopenta[c]pyran ring systems but different functional groups.

Uniqueness

The uniqueness of methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate lies in its specific combination of functional groups and ring system, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H32O13

Molecular Weight

552.5 g/mol

IUPAC Name

methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H32O13/c1-25(33)16(38-17(28)9-8-13-6-4-3-5-7-13)10-26(34)14(22(32)35-2)12-36-24(21(25)26)39-23-20(31)19(30)18(29)15(11-27)37-23/h3-9,12,15-16,18-21,23-24,27,29-31,33-34H,10-11H2,1-2H3/t15?,16?,18?,19?,20?,21?,23?,24?,25-,26-/m0/s1

InChI Key

YRARGBWFOYODHQ-RICVBTGPSA-N

Isomeric SMILES

C[C@@]1(C(C[C@]2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)O

Canonical SMILES

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)O

Origin of Product

United States

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